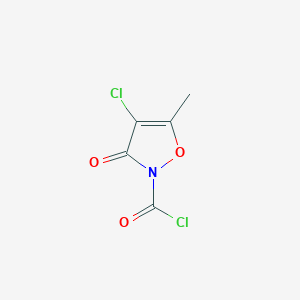
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with thionyl chloride, followed by cyclization with hydroxylamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reagent purity to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Hydrolysis: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-methanol or amine derivatives.
Scientific Research Applications
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonyl chloride groups can facilitate binding to target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 5-Methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 4-Chloro-5-methyl-1,2-oxazole-2(3H)-carbonyl chloride
Uniqueness
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
60908-30-7 |
|---|---|
Molecular Formula |
C5H3Cl2NO3 |
Molecular Weight |
195.98 g/mol |
IUPAC Name |
4-chloro-5-methyl-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3/c1-2-3(6)4(9)8(11-2)5(7)10/h1H3 |
InChI Key |
XDCZPVWSTVXUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















